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Abstract

Euonymine is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered
significant interest within the scientific community due to its intricate molecular architecture and
notable biological activities. This technical guide provides a comprehensive overview of the
chemical structure and stereochemistry of euonymine, including a detailed analysis of its core
components, stereogenic centers, and three-dimensional conformation. This document
summarizes key quantitative data, details experimental protocols for its isolation and structural
elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

Euonymine possesses the molecular formula CssH47NO1s and a molecular weight of 805.78
g/mol .[1] It is classified as a sesquiterpene pyridine alkaloid.[2] The intricate structure of
euonymine is built upon a highly oxygenated dihydro-p-agarofuran core, known as
euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid,
evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid
forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-f-agarofuran family of
sesquiterpenoids.[3][4] The overall structure of euonymine is characterized by a tricyclic
system composed of a trans-fused decalin ring system and a tetrahydrofuran ring.
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Caption: Core components of the Euonymine molecule.

Stereochemistry

A defining feature of euonymine is its complex stereochemistry, boasting 11 contiguous
stereocenters. The precise spatial arrangement of these chiral centers is crucial for its
biological activity. The absolute configuration of these stereocenters has been unequivocally
established through extensive spectroscopic analysis and, most definitively, by the total
synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-pB-agarofuran core and the evoninic
acid portion have been determined through various methods, including Nuclear Magnetic
Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The
correct assignment of all stereocenters was a significant challenge in the total synthesis of
euonymine, requiring highly stereoselective reactions.

Quantitative Data
Physicochemical Properties
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Property Value Reference
Molecular Formula C3sH47NOa1s [1]
Molecular Weight 805.78 g/mol [1]
CAS Number 33458-82-1 [1]

Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of euonymine have been
deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the
most accurate information on the three-dimensional structure, including bond lengths, bond

angles, and torsion angles.

CCDC Deposition Number Corresponding Synthetic Intermediate

Advanced intermediate in the total synthesis of
2115563 _

Euonymine

A key bicyclic intermediate in the total synthesis
2120480

of Euonymine

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of euonymine heavily relies on 1D and 2D NMR spectroscopy. The
following table summarizes the key *H and 3C NMR chemical shifts for characteristic protons
and carbons of the euonymine core structure, as reported in the literature for the synthetic
compound.
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'H Chemical Shift (ppm, J

Position 13C Chemical Shift (ppm) in Hz)

1 80.1 5.61 (d, J = 3.5)

2 70.5 5.25 (dd, J = 3.5, 2.5)

3 74.5 5.48 (d, J = 2.5)

4 85.3

5 50.2 2.58 (d, J = 3.5)

6 72.9 6.05 (s)

7 40.8 2.35 (m)

8 70.9 5.51 (dd, J =11.0, 5.0)

9 75.8 5.92 (d, J = 5.0)

10 45.1

11 88.9

" 649 455 (d, J=12.0),4.38(d, J =
12.0)

13 662 5.10 (d, J = 11.5), 4.98 (d, J =
11.5)

14 21.4 1.62 (s)

15 29.8 1.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols
Isolation from Natural Sources

The original isolation of euonymine was reported from the seeds of Euonymus sieboldiana.

The general procedure for the isolation of dihydro-B-agarofuran sesquiterpenoids involves the

following steps:
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Dried and Powdered Plant Material
(e.g., seeds of Euonymus sieboldiana)

Solvent Extraction
(e.g., with methanol or ethanol)

Solvent-Solvent Partitioning
(e.g., between water and chloroform)

Column Chromatography
(e.g., silica gel, Sephadex)

Further Purification
(e.g., preparative TLC, HPLC)
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Caption: General workflow for the isolation of Euonymine.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from
Euonymus sieboldiana with methanol. The extract is then treated with lead acetate to remove
tannins, followed by partitioning between chloroform and water. The chloroform layer,
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containing the alkaloids, is then subjected to repeated column chromatography on silica gel to
yield pure euonymine.

Structural Elucidation

The structure of euonymine was elucidated using a combination of spectroscopic techniques:

UV Spectroscopy: To identify the presence of the pyridine ring.

» IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the
aromatic ring.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,
providing clues about the different structural components.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (*H, 13C) and 2D (COSY,
HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon
skeleton and to determine the connectivity of the different subunits. NOESY experiments
were vital for establishing the relative stereochemistry.

o X-ray Crystallography: While X-ray crystallography of euonymine itself has not been
reported, the crystal structures of key synthetic intermediates were instrumental in confirming
the absolute stereochemistry.

Biological Activity and Potential Sighaling Pathways

Euonymine has been reported to exhibit interesting biological activities, including anti-HIV and
P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC)
transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can
restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by euonymine have not been definitively
elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that
regulate P-gp expression and function.
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Caption: Proposed mechanism of P-gp inhibition by Euonymine.

Further research is warranted to explore the detailed molecular mechanisms underlying the
biological activities of euonymine and to identify its specific cellular targets and the signaling

pathways it modulates.

Conclusion

Euonymine stands as a testament to the structural complexity and diversity of natural
products. Its challenging synthesis has spurred the development of novel synthetic
methodologies. The detailed understanding of its chemical structure and stereochemistry, as
outlined in this guide, is fundamental for the further investigation of its biological properties and
its potential as a lead compound in drug discovery, particularly in the areas of antiviral research
and overcoming multidrug resistance in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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